6-Bromo-7-chlorothieno[3,2-b]pyridine: A Foundational Scaffold for Advanced Kinase Inhibitors
6-Bromo-7-chlorothieno[3,2-b]pyridine: A Foundational Scaffold for Advanced Kinase Inhibitors
Executive Summary
In the landscape of modern targeted oncology and molecular pharmacology, the architectural precision of small-molecule intermediates dictates the efficacy of downstream active pharmaceutical ingredients (APIs). 6-Bromo-7-chlorothieno[3,2-b]pyridine (CAS: 875340-63-9) has emerged as a critical building block in the synthesis of highly selective tyrosine kinase inhibitors, most notably targeting the Fibroblast Growth Factor Receptor (FGFR) family [1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic utility of this compound. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between raw chemical data and field-proven synthetic methodologies, ensuring that researchers can leverage this scaffold with high scientific rigor and reproducibility.
Physicochemical Profiling and Identifiers
Accurate identification and tracking of intermediates are paramount in Good Manufacturing Practice (GMP) and rigorous academic research. The thieno[3,2-b]pyridine core features a fused bicyclic system combining a thiophene ring and a pyridine ring. The strategic placement of the bromine and chlorine halogens at the 6- and 7-positions, respectively, provides orthogonal reactivity handles for sequential functionalization.
Table 1: Chemical Identifiers and Quantitative Data
| Property | Value / Identifier |
| Chemical Name | 6-Bromo-7-chlorothieno[3,2-b]pyridine |
| CAS Registry Number | 875340-63-9 |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| SMILES | C1=CSC2=C(C(=CN=C21)Br)Cl |
| InChIKey | YDZTYKULGQNWFY-UHFFFAOYSA-N |
| Monoisotopic Mass | 246.8858 Da |
| Predicted XlogP | 3.3 |
Data synthesized from standardized chemical databases including PubChem and commercial supplier specifications [2, 3].
Structural Rationale in Drug Design
The selection of 6-bromo-7-chlorothieno[3,2-b]pyridine as a starting material is not arbitrary; it is rooted in the fundamental principles of structure-based drug design (SBDD).
Orthogonal Reactivity
The distinct electronic environments of the C6-Bromine and C7-Chlorine bonds allow for highly controlled, stepwise functionalization:
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C6-Bromine (Cross-Coupling): The C-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium). This allows for selective Suzuki-Miyaura or Stille cross-coupling reactions at the 6-position without disturbing the C7-chlorine [4].
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C7-Chlorine (SₙAr): The C7 position is activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. Once the C6 position is functionalized, the C7-chlorine can be readily displaced via Nucleophilic Aromatic Substitution (SₙAr) by primary or secondary amines [4].
Pharmacophore Contribution
In the context of FGFR inhibitors, the thieno[3,2-b]pyridine core acts as an ATP-competitive hinge binder. The nitrogen of the pyridine ring frequently engages in a critical hydrogen bond with the backbone amide of the kinase hinge region, while the thiophene ring occupies the adjacent hydrophobic pocket [4].
Sequential functionalization of the thieno[3,2-b]pyridine scaffold via C6 and C7.
Experimental Methodologies: Step-by-Step Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the standard workflow for utilizing this intermediate in the synthesis of tricyclic FGFR inhibitors [4].
Protocol 1: Selective Palladium-Catalyzed Coupling at C6
Causality Note: Stille coupling is often preferred here to introduce vinyl groups, which can subsequently be cleaved via ozonolysis to form an aldehyde—a crucial handle for downstream cyclization.
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Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, dissolve 6-bromo-7-chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous 1,4-dioxane.
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Reagent Addition: Add tributyl(vinyl)stannane (1.1 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
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Reaction Execution: Heat the mixture to 90°C for 4-6 hours.
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Self-Validating Check: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+ ~247.9) and the appearance of the vinyl intermediate mass ( [M+H]+ ~196.0) confirms selective oxidative addition at the bromine atom. The preservation of the characteristic 3:1 isotopic ratio of the chlorine atom in the MS spectra validates that the C7-Cl bond remains intact.
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Workup: Cool to room temperature, quench with aqueous KF (to precipitate tin salts), extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: SₙAr Displacement at C7
Causality Note: The introduction of an amine at C7 is required to build the tricyclic core. The reaction requires elevated temperatures or microwave irradiation due to the moderate leaving-group ability of chlorine.
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Preparation: Dissolve the 7-chloro-6-substituted intermediate (1.0 eq) in a polar aprotic solvent (e.g., NMP or DMF).
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Reagent Addition: Add the desired primary amine (R-NH₂, 2.0 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
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Reaction Execution: Heat the mixture to 120°C for 12 hours (or 150°C for 30 minutes under microwave irradiation).
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Self-Validating Check: Monitor via TLC (UV active at 254 nm). The product spot will typically exhibit a lower Rf value than the starting material due to increased polarity from the secondary amine.
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Workup: Dilute with water, extract with DCM, wash the organic layer with brine to remove residual NMP/DMF, and concentrate in vacuo.
Biological Application: FGFR Inhibition
Derivatives synthesized from 6-bromo-7-chlorothieno[3,2-b]pyridine are potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1-4) [4]. FGFRs are receptor tyrosine kinases involved in tissue development, angiogenesis, and metabolic regulation. Aberrant FGFR signaling—through gene amplification, mutation, or translocation—is a recognized oncogenic driver in multiple malignancies, including urothelial carcinoma and cholangiocarcinoma [4].
FGFR signaling cascade and targeted inhibition by thieno[3,2-b]pyridine derivatives.
By occupying the ATP-binding pocket of the FGFR kinase domain, these tricyclic derivatives prevent autophosphorylation, thereby shutting down downstream RAS/MAPK and PI3K/AKT signaling cascades.
Safety, Handling, and Storage
As an active halogenated heteroaromatic compound, 6-bromo-7-chlorothieno[3,2-b]pyridine must be handled with appropriate laboratory safety protocols[5].
Table 2: Hazard Classifications (GHS)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from ChemScene Safety Data Sheet [5].
Handling Best Practices:
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PPE: Utilize nitrile gloves, safety goggles with side-shields, and an impervious lab coat.
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Ventilation: Always handle within a certified chemical fume hood to prevent inhalation of dust or aerosols.
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Storage: Store locked up in a cool, well-ventilated area. Keep the container tightly sealed away from direct sunlight and strong oxidizing/reducing agents [5].
References
- Substituted tricyclic compounds as FGFR inhibitors (US9611267B2)
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6-bromo-7-chlorothieno[3,2-b]pyridine PubChemLite / University of Luxembourg[Link]
- Substituted tricyclic compounds as fgfr inhibitors (US20130338134A1)
